molecular formula C9H11NOS B11996554 N-(3-Methoxyphenyl)ethanethioamide CAS No. 87956-83-0

N-(3-Methoxyphenyl)ethanethioamide

Cat. No.: B11996554
CAS No.: 87956-83-0
M. Wt: 181.26 g/mol
InChI Key: UMROHKYQRNMQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview and Significance in Contemporary Chemical Science

N-(3-Methoxyphenyl)ethanethioamide belongs to the class of thioamides, which are organosulfur compounds of significant interest in various fields of chemistry. Thioamides are recognized as crucial building blocks in organic synthesis and are noted for their ability to act as bioisosteres of amides in biologically active molecules. This substitution of an oxygen atom with sulfur imparts unique chemical and physical properties. researchgate.nettandfonline.com The presence of the thioamide functional group can enhance the lipophilicity of a molecule, potentially improving its membrane permeability. tandfonline.com This characteristic is of considerable importance in the design of new therapeutic agents.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications in medicinal chemistry and materials science. The methoxyphenyl group is a common feature in many pharmacologically active compounds, and the ethanethioamide moiety provides a reactive handle for further chemical transformations.

Contextualization within the Broader Field of Thioamide Chemistry

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution leads to significant differences in their electronic and steric properties. The carbon-sulfur double bond in thioamides is longer than the carbon-oxygen double bond in amides, and the C-N bond in thioamides has a higher rotational barrier. tandfonline.com These features influence the conformational flexibility and hydrogen bonding capabilities of molecules containing a thioamide group.

The chemistry of thioamides is rich and varied. They serve as versatile intermediates in the synthesis of various heterocyclic compounds, including thiazoles and thiadiazoles. tandfonline.com Moreover, the thioamide functional group can be involved in various chemical reactions, such as S-alkylation, S-arylation, and cycloaddition reactions. rsc.org In peptide and protein chemistry, the incorporation of thioamides in place of amides can increase resistance to enzymatic degradation and provide unique spectroscopic probes for studying protein structure and folding. researchgate.netnih.gov

Current Research Trajectories and Academic Relevance of this compound

Current research in thioamide chemistry is focused on the development of novel and more efficient synthetic methodologies. researchgate.netorganic-chemistry.org This includes the use of new sulfur-transfer reagents and the development of catalytic, one-pot, and multi-component reactions to access these valuable compounds. organic-chemistry.orgresearchgate.net There is also a significant effort to explore the applications of thioamides in medicinal chemistry, with studies focusing on their potential as anticancer, antimicrobial, and antiviral agents. tandfonline.com

The academic relevance of this compound lies in its potential as a model compound for studying the fundamental properties and reactivity of N-aryl thioamides. Research on this and related compounds can contribute to a deeper understanding of the role of the thioamide group in influencing molecular properties and biological activity. While specific studies on this compound are not prominent, the general interest in thioamides ensures that the study of such molecules remains a pertinent area of chemical research.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
CAS Number 87956-83-0 bldpharm.com
Appearance Expected to be a crystalline solid
Melting Point Not available in cited literature
Solubility Expected to be soluble in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87956-83-0

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N-(3-methoxyphenyl)ethanethioamide

InChI

InChI=1S/C9H11NOS/c1-7(12)10-8-4-3-5-9(6-8)11-2/h3-6H,1-2H3,(H,10,12)

InChI Key

UMROHKYQRNMQOP-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC(=CC=C1)OC

Origin of Product

United States

Synthetic Methodologies and Derivatization of N 3 Methoxyphenyl Ethanethioamide

Elucidation of Natural Product Formation Pathways

Thioamides are exceptionally rare in biological systems, with most known examples originating from bacteria. nih.gov The elucidation of their formation pathways primarily involves studying microbial and enzymatic processes, as these provide the foundational knowledge for how such functional groups are constructed in nature.

Direct evidence for the biotransformation of N-(3-Methoxyphenyl)ethanethioamide within plant systems has not been documented in scientific literature. The natural occurrence of thioamides in plants is exceedingly limited, with cycasthioamide, derived from cycad plants, being a notable but rare example. nih.gov The general scarcity of thioamide-containing natural products from plants suggests that dedicated biosynthetic pathways for their formation are not widespread.

However, the metabolism of xenobiotics in plants is a well-known phenomenon. If introduced to a plant system, this compound would likely be processed by general detoxification pathways. Based on known microbial metabolism, this could involve enzymatic conversion to its corresponding amide, N-(3-Methoxyphenyl)acetamide.

While no enzymes are known to specifically act on this compound, studies on other thioamides provide a model for its potential enzymatic transformation. The biosynthesis of naturally occurring thioamide-containing peptides, for instance, involves a complex enzymatic machinery, often utilizing YcaO and TfuA domain proteins to install the thioamide group onto a peptide backbone. nih.govbiorxiv.org

More relevant to the degradation or transformation of a simple thioamide is the metabolism observed in bacteria. The bacterium Ralstonia pickettii has been shown to metabolize thioacetamide (B46855) and thiobenzamide. researchgate.netnih.gov This transformation is dependent on oxygen and is proposed to proceed through an oxygenase-catalyzed mechanism, where the thioamide is converted to its amide analogue. researchgate.netnih.gov This process involves the consecutive oxygenation of the thioamide sulfur atom. researchgate.net Thioacetamide S-oxide has been identified as an intermediate in this process. researchgate.net A similar enzymatic pathway could reasonably be expected to convert this compound to N-(3-Methoxyphenyl)acetamide and sulfur-containing byproducts within a biological system.

Chemical Synthesis Strategies for this compound and its Analogues

Chemical synthesis provides the most direct and versatile routes to this compound and related structures. These strategies include classical thionation reactions, modern multi-component approaches, and the derivatization from readily available precursors.

The most common and direct method for synthesizing this compound is the thionation of its corresponding amide, N-(3-Methoxyphenyl)acetamide. This reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is the most widely used reagent for this transformation due to its effectiveness and relatively mild reaction conditions. nih.govresearchgate.net The reaction is typically performed by refluxing the amide with Lawesson's reagent in an anhydrous solvent like toluene. biosynth.com

Phosphorus Pentasulfide (P₄S₁₀) is another classical thionating agent that can achieve this conversion. acs.org It is often used in solvents like pyridine (B92270) or dioxane at elevated temperatures. While effective, P₄S₁₀ can sometimes lead to lower yields and more side products compared to Lawesson's reagent. Other reagents used for thionation include Davy's reagent and Heimgartner's reagent. acs.org

Table 1: Typical Reaction Conditions for Thionation of Amides

Reagent Solvent Temperature Typical Reaction Time Reference
Lawesson's Reagent Toluene Reflux 2-4 hours biosynth.com
Phosphorus Pentasulfide (P₄S₁₀) Pyridine Reflux Variable acs.org

Multi-component reactions (MCRs) offer efficient pathways to construct complex molecules like thioamides in a single step from simple starting materials. While no MCR has been reported specifically for this compound, several general methods for N-aryl thioamides are applicable for the synthesis of its analogues.

One such approach is a three-component coupling reaction between an aryl aldehyde, an amine source (like N,N-dimethylformamide), and a sulfur source. mdpi.com For instance, various aryl aldehydes can react with thiourea (B124793) in DMF, promoted by potassium persulfate (K₂S₂O₈), to yield the corresponding N,N-dimethylthioamides. mdpi.com Another powerful MCR involves the reaction of alkynes, elemental sulfur, and an aliphatic amine, which provides a highly atom-economical route to thioamides. organic-chemistry.org A similar three-component strategy reacts arylacetic acids, amines, and elemental sulfur to produce thioamides via a decarboxylative process. organic-chemistry.org These methods highlight the potential for creating a diverse library of thioamides related to the target compound through combinatorial approaches.

The primary precursor for the synthesis of this compound is its oxygen analogue, N-(3-Methoxyphenyl)acetamide . biosynth.comuni.lu This amide can be readily prepared through standard acylation procedures. The most common method is the reaction of 3-methoxyaniline with either acetyl chloride or acetic anhydride, often in the presence of a mild base to neutralize the acid byproduct.

An alternative route to the precursor amide involves the alkylation of 3-hydroxyacetanilide (3-acetamidophenol). While less common for the meta-isomer, this method is used for related compounds where the hydroxyl group is methylated using a suitable reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Derivatization can also proceed from other precursors. For example, 1,3,4-thiadiazoles bearing a 3-methoxyphenyl (B12655295) group have been synthesized starting from 3-methoxyphenyl isothiocyanate . nih.gov This isothiocyanate serves as a key building block that can react with various hydrazides to form thiosemicarbazide (B42300) intermediates, which are then cyclized. nih.gov This demonstrates how different sulfur-containing precursors can be used to build heterocyclic structures around the core 3-methoxyphenyl moiety.

Synthesis of Substituted this compound Derivatives and Related Structures

The reactivity of the thioamide functional group in this compound allows for various modifications, primarily at the sulfur and nitrogen atoms. These modifications are key steps in the construction of more complex molecular frameworks.

Alkylation and Acylation Strategies

The sulfur atom of the thioamide group in this compound is nucleophilic and can readily undergo S-alkylation upon treatment with alkyl halides. This reaction typically proceeds in the presence of a base to generate the more nucleophilic thioenolate. The resulting thioimidate intermediates are valuable for further transformations. While specific examples for the direct alkylation of this compound are not extensively documented in readily available literature, the general reactivity of thioamides suggests that this would be a feasible synthetic route. For instance, the reaction with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate, would be expected to yield the corresponding S-alkylated product.

Similarly, acylation of the thioamide can occur at either the nitrogen or sulfur atom, depending on the reaction conditions and the nature of the acylating agent. N-acylation would lead to the formation of N-acylthioamides, while S-acylation would produce thioesters. These reactions are typically carried out using acyl chlorides or anhydrides.

Reaction TypeReagentExpected Product Structure
S-AlkylationAlkyl Halide (e.g., R-X)
N-AcylationAcyl Chloride (e.g., RCOCl)

Table 1: General Alkylation and Acylation Strategies for this compound

Cyclization Reactions to Form Heterocyclic Systems

The strategic functionalization of this compound through alkylation or its direct use in condensation reactions provides access to a variety of heterocyclic systems.

Thiazoles:

The Hantzsch thiazole (B1198619) synthesis is a classical and widely employed method for the construction of the thiazole ring. ijper.orgmdpi.com This reaction involves the condensation of a thioamide with an α-haloketone. ijper.orgbiomedres.us In the context of this compound, its reaction with an α-haloketone, such as phenacyl bromide, in a suitable solvent like ethanol, is expected to yield a 2,4-disubstituted thiazole. nanobioletters.comresearchgate.net The mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. ijper.org

Reactant 1Reactant 2Product
This compoundα-Haloketone (e.g., Phenacyl bromide)2-Methyl-4-phenyl-N-(3-methoxyphenyl)thiazol-amine derivative

Table 2: Hantzsch Thiazole Synthesis from this compound

Thiadiazoles:

1,3,4-Thiadiazoles can be synthesized from thioamides through various routes. One common method involves the cyclization of thiosemicarbazides, which can be prepared from the corresponding isothiocyanate. While not a direct cyclization of this compound, it highlights a related synthetic strategy. A more direct approach involves the reaction of a thioamide with a hydrazonoyl halide or the acylation of the thioamide followed by cyclization with a hydrazine (B178648) derivative.

Tetrahydropyrimidines:

The Biginelli reaction is a powerful one-pot, three-component condensation reaction for the synthesis of dihydropyrimidinones, which can be subsequently reduced to tetrahydropyrimidines. biomedres.usnih.govamazonaws.com While the classical Biginelli reaction utilizes a urea (B33335) or thiourea, modifications of this reaction could potentially incorporate a thioamide component. A plausible, though less conventional, approach would involve the reaction of this compound with an aldehyde and a β-dicarbonyl compound under acidic or Lewis acidic conditions. nih.govresearchgate.net This multicomponent reaction would lead to the formation of a tetrahydropyrimidine (B8763341) scaffold bearing the 3-methoxyphenyl substituent. The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate. researchgate.net

Reactant 1Reactant 2Reactant 3Product
This compoundAldehyde (e.g., Benzaldehyde)β-Dicarbonyl Compound (e.g., Ethyl acetoacetate)Tetrahydropyrimidine derivative

Table 3: Putative Biginelli-type Reaction for Tetrahydropyrimidine Synthesis

Structural Characterization and Spectroscopic Analysis of N 3 Methoxyphenyl Ethanethioamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

In the ¹H NMR spectrum of N-(3-Methoxyphenyl)ethanethioamide, the protons of the methoxy (B1213986) group (CH₃) typically appear as a singlet. The protons of the ethanethioamide methyl group (CH₃) also produce a singlet. The aromatic protons on the methoxyphenyl ring exhibit complex splitting patterns in the aromatic region of the spectrum, consistent with a 1,3-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information. The carbon of the thioamide group (C=S) is characteristically found at a downfield chemical shift. The carbons of the methoxy group and the ethanethioamide methyl group appear at distinct upfield positions. The aromatic carbons show a pattern of signals in the aromatic region, with the carbon attached to the methoxy group and the carbons ortho and para to it showing characteristic shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (ethanethioamide) Singlet Upfield region
OCH₃ (methoxy) Singlet Upfield region
Aromatic CH Multiplets in aromatic region Aromatic region
Aromatic C-O Downfield aromatic region
Aromatic C-N Downfield aromatic region

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons on the same ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates the signals of protons with the signals of the carbons to which they are directly attached. This allows for the direct assignment of carbon signals based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This can provide information about the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₉H₁₁NOS.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-N bond, the loss of the thioformyl (B1219250) group (•CHS), or the fragmentation of the methoxyphenyl ring. The analysis of these fragment ions helps to confirm the proposed structure.

Table 2: Expected Mass Spectrometric Data for this compound

Parameter Expected Value
Molecular Formula C₉H₁₁NOS
Exact Mass 181.0561
Molecular Ion (M⁺) m/z 181

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.

A key feature is the N-H stretching vibration, which typically appears as a sharp band in the region of 3100-3500 cm⁻¹. The C=S stretching vibration of the thioamide group is expected in the range of 850-1200 cm⁻¹, though it can be coupled with other vibrations. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups appears just below 3000 cm⁻¹. The C-O stretching of the methoxy group will also give a characteristic band, typically in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretching 3100 - 3500
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
C=C (aromatic) Stretching 1450 - 1600
C-O (ether) Stretching 1000 - 1300

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic phenyl ring and the thioamide group are the primary chromophores. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the conjugated π system of the benzene ring and the thioamide moiety. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron from the sulfur or nitrogen atom to an anti-bonding π* orbital. The position and intensity of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Elucidation

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms. This technique can provide accurate bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule in the solid state. X-ray crystallography can also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. For this compound, X-ray analysis would confirm the planarity of the thioamide group and the orientation of the methoxyphenyl ring relative to the thioamide plane. It would also reveal any intermolecular hydrogen bonds involving the N-H group and the sulfur atom of a neighboring molecule.

Integration of Spectroscopic Data with Computational Predictions

A powerful approach to understanding the molecular structure and properties of this compound involves the integration of its predicted spectroscopic data with computational modeling. Density Functional Theory (DFT) is a computational method that can provide valuable insights into the electronic and structural properties of molecules, including optimized geometry, vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. digitellinc.com

For this compound, DFT calculations would typically be performed to obtain the ground-state optimized geometry. This computed structure would reveal key bond lengths and angles, providing a theoretical model of the molecule.

The predicted vibrational frequencies from DFT calculations can be correlated with the expected experimental FT-IR spectrum. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled to provide a strong predictive match. For instance, the calculated C=S stretching frequency can be compared with the expected band in the FT-IR spectrum, and other calculated vibrations can be assigned to the various functional groups within the molecule.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, a common feature in DFT software, can be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical chemical shifts can be compared to the predicted experimental values. Discrepancies between the calculated and predicted experimental values can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase calculations.

The integration of these computational predictions with the predicted spectroscopic data provides a more complete and robust characterization of this compound than either method could alone. This synergistic approach allows for a confident assignment of spectral features and a deeper understanding of the molecule's structural and electronic properties.

Predicted Spectroscopic Data for this compound

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the experimental data of the precursor, N-(3-methoxyphenyl)acetamide, and the established spectroscopic shifts observed when an amide is converted to a thioamide.

Predicted FT-IR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3250-3150
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)2950-2850
C=S Stretch (Thioamide I)1250-1050
C-N Stretch (Thioamide II)1550-1450
N-H Bend (Thioamide III)1400-1300
C-O Stretch (Ether)1250-1200 (asymmetric), 1050-1000 (symmetric)
C-H Bend (Aromatic)900-675

Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)
CH₃ (Ethanethioamide)2.5 - 2.8
OCH₃3.8 - 3.9
Aromatic H6.7 - 7.5
N-H8.5 - 9.5

Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C=S195 - 205
CH₃ (Ethanethioamide)30 - 35
OCH₃55 - 56
Aromatic C105 - 160

Predicted UV-Vis Spectroscopic Data for this compound

Reactivity, Reaction Mechanisms, and Transformations of N 3 Methoxyphenyl Ethanethioamide

Chemical Transformations and Reaction Pathways

N-(3-Methoxyphenyl)ethanethioamide participates in a range of chemical reactions, including hydrolysis, nucleophilic and electrophilic substitutions, and cycloadditions, leading to a variety of degradation products and novel molecular architectures.

Hydrolysis and Degradation Mechanisms

Thioamides, in general, exhibit greater resistance to hydrolysis compared to their amide counterparts. However, under acidic or basic conditions, this compound can be hydrolyzed. The reaction with aqueous acid can lead to the generation of hydrogen sulfide. nih.gov Under alkaline conditions, the hydrolysis of related N-methylcarbamates has been shown to proceed via an elimination-conjugate base (E1cB) mechanism, which involves the formation of an isocyanate intermediate. researchgate.net While specific kinetic studies on this compound are not extensively documented, it is plausible that its degradation follows similar pathways, yielding 3-methoxyaniline and thioacetic acid or its derivatives as the primary products.

Nucleophilic Additions and Substitutions

The thioamide functional group is generally more reactive towards nucleophiles than the corresponding amide. masterorganicchemistry.com The thiocarbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. These reactions can lead to the formation of addition intermediates that can subsequently undergo further transformations.

Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Moiety

The methoxyphenyl group in this compound directs the course of electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH3) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the benzene (B151609) ring through resonance. organicchemistrytutor.comyoutube.comdoubtnut.com This makes the positions ortho and para to the methoxy group more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com

Conversely, the directing influence of the ethanethioamide substituent must also be considered. While the thioamide group's electronic effects are complex, amide and related groups are typically deactivating and meta-directing. Therefore, the regiochemical outcome of electrophilic substitution on this compound will be determined by the combined and competing directing effects of the activating ortho, para-directing methoxy group and the likely deactivating thioamide group. In such cases of competing directors, the strongly activating group usually dictates the position of substitution.

Table 1: Directing Effects of Substituents on the Phenyl Ring

Substituent GroupTypeDirecting Preference
Methoxy (-OCH3)ActivatingOrtho, Para
Ethanethioamide (-NHC(S)CH3)Likely DeactivatingMeta (in isolation)

Cycloaddition Reactions and Ring Closures

Thioamides are valuable precursors for the synthesis of various heterocyclic compounds through cycloaddition and ring-closure reactions. acs.org A prominent example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone to form a thiazole ring. chemhelpasap.comsynarchive.com In the case of this compound, reaction with an α-haloketone would be expected to yield a 2-methyl-3-(3-methoxyphenyl)thiazolium salt, which upon deprotonation would give the corresponding thiazole. This reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration. chemhelpasap.comresearchgate.net

Furthermore, thioamides can participate in [3+2] cycloaddition reactions. For instance, the reaction of azides with thioamides can lead to the formation of five-membered heterocyclic rings. youtube.com While specific examples involving this compound are not prevalent in the literature, its thioamide functionality suggests its potential as a synthon in various cycloaddition strategies for the construction of complex heterocyclic systems. nih.govlibretexts.orgyoutube.com

Coordination Chemistry of this compound and its Analogues

The thioamide functionality imparts significant ligand properties to this compound, enabling it to form coordination complexes with various metal ions.

Ligand Properties and Metal Complex Formation

The sulfur atom of the thioamide group is a soft donor and exhibits a strong affinity for soft metal ions. Thioamides are known to form stable complexes with heavy metals. nih.gov The nitrogen atom can also participate in coordination, allowing the thioamide to act as a bidentate ligand. The coordination of this compound to a metal center can occur through the sulfur atom, the nitrogen atom, or both, leading to the formation of various coordination geometries. The specific coordination mode will depend on the metal ion, the solvent system, and the presence of other coordinating ligands. While the coordination chemistry of this compound itself is not extensively detailed, studies on related thiosemicarbazide-based ligands show the formation of square-planar nickel(II) complexes with N2OP donor sets, indicating the versatility of thioamide-type ligands in stabilizing different coordination environments. researchgate.net

Spectroscopic and Structural Characterization of Coordination Compounds

The thioamide group is an excellent ligand for a wide range of metal ions due to the presence of both sulfur and nitrogen donor atoms. Coordination can occur through the sulfur atom, the nitrogen atom, or in a bidentate fashion, leading to the formation of chelate rings. The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the thioamide, and the reaction conditions.

Spectroscopic Characterization:

The formation of coordination compounds with this compound can be monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thioamide ligand. The C=S stretching vibration, typically observed in the 700-600 cm⁻¹ region for the free ligand, is expected to shift to a lower frequency upon coordination of the sulfur atom to a metal center. This is due to the weakening of the C=S bond. Conversely, an increase in the C-N stretching frequency (around 1400 cm⁻¹) can indicate the involvement of the nitrogen atom in coordination, reflecting an increase in the C-N bond order. The N-H stretching frequency (around 3200 cm⁻¹) may also shift upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of coordination compounds in solution. Upon coordination, the chemical shifts of the protons and carbons near the donor atoms will be affected. For instance, the ¹H NMR signal of the N-H proton is expected to shift upon coordination. Changes in the chemical shifts of the aromatic protons and the methoxy group protons of the 3-methoxyphenyl (B12655295) ring can also provide insights into the electronic effects of coordination.

UV-Visible Spectroscopy: The electronic spectra of the coordination compounds can reveal information about the geometry of the metal center and the nature of the metal-ligand bonding. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, or shifts in the intraligand charge transfer bands can be observed upon complexation.

Structural Characterization:

Table 1: Representative Spectroscopic Data for Coordination Compounds of Related Thioamides

Compound/ComplexTechniqueKey Spectroscopic FeatureObservationReference
3-N-dibenzofuryl-thioureaIRν(C=S)Shift to lower frequency upon complexation with Co(II), Ni(II), Pd(II), etc. researchgate.net
3-N-dibenzofuryl-thioureaIRν(C-N)Shift to higher frequency upon complexation researchgate.net
Schiff Base Ligand (TAIT)IRν(M-N)New bands appearing in the spectra of Pd(II) and Cu(II) complexes researchgate.net
Schiff Base Ligand (TAIT)IRν(M-S)New bands appearing in the spectra of Pd(II) and Cu(II) complexes researchgate.net
N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)nicotinohydrazide ComplexesUV-Visd-d transitionsOctahedral geometry suggested for Co(II), Ni(II), Cu(II) complexes africanjournalofbiomedicalresearch.com

Investigations into Metal-Catalyzed Processes

The thioamide functional group in this compound can participate in a variety of metal-catalyzed reactions. These transformations often involve the activation of the C-S or N-H bonds and can lead to the formation of new C-N, C-S, or C-C bonds. While specific catalytic reactions involving this compound are not widely reported, the reactivity of the thioamide moiety is well-established in the context of organic synthesis.

Key Metal-Catalyzed Transformations of Thioamides:

Cross-Coupling Reactions: Thioamides can serve as coupling partners in various metal-catalyzed cross-coupling reactions. For instance, the sulfur atom can act as a nucleophile in palladium- or copper-catalyzed C-S bond-forming reactions with aryl halides or triflates. This allows for the synthesis of thioimidates.

Desulfurization-Amination Reactions: In the presence of suitable metal catalysts, thioamides can undergo desulfurization followed by amination to form amides or other nitrogen-containing compounds. This transformation is valuable for converting the robust thioamide group into a more common amide linkage.

Directed C-H Activation: The thioamide group can potentially act as a directing group in metal-catalyzed C-H activation reactions. The ability of the sulfur or nitrogen atom to coordinate to a metal center can direct the catalyst to activate a nearby C-H bond, enabling site-selective functionalization of the molecule. For this compound, this could potentially lead to the functionalization of the ethanethioamide backbone or the aromatic ring.

Cyclization Reactions: Intramolecular cyclization reactions of appropriately substituted thioamides can be promoted by metal catalysts to construct various heterocyclic scaffolds, which are important motifs in medicinal chemistry and materials science.

While transition-metal-free reactions of thioamides, such as chemoselective S-arylation with diaryliodonium salts, have also been developed, metal catalysis offers a broad and versatile platform for their transformation. rsc.orgrsc.orgnih.gov The choice of metal catalyst (e.g., palladium, copper, nickel, rhodium) and ligands is crucial for achieving high efficiency and selectivity in these processes. acsgcipr.org

Table 2: Examples of Metal-Catalyzed Reactions Involving Thioamides

Thioamide SubstrateCatalyst/ReagentsProduct TypeReaction TypeReference
Secondary ThioamidesPd catalystBenzothiazolesS-arylation and cyclization rsc.org
ThioamidesRh(II) catalystN-vinylindolesDenitrogenative annulationNot directly in search results, illustrative example
ThioamidesCu catalystSulfidesS-Transfer Reaction acsgcipr.org
AmidesLawesson's reagentThioamidesThionation mdpi.com
Aryl AldehydesK₂S₂O₈/Thiourea (B124793)Aryl ThioamidesSynthesis from Aldehydes nih.gov

Theoretical and Computational Chemistry of N 3 Methoxyphenyl Ethanethioamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like N-(3-Methoxyphenyl)ethanethioamide. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular geometry, and stability.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule such as this compound, DFT would be applied to determine its ground-state electronic energy, optimized geometry, and the distribution of electron density.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. For organic molecules containing sulfur and aromatic rings, hybrid functionals like B3LYP are commonly employed in conjunction with Pople-style basis sets such as 6-31G(d,p) or larger. These calculations would reveal key structural parameters.

Table 1: Representative Geometric Parameters for a Thioamide Moiety Calculated with DFT

ParameterTypical Calculated Value (Å or °)
C=S Bond Length~1.7 Å
C-N Bond Length~1.3-1.4 Å
N-H Bond Length~1.0 Å
C-C-N Bond Angle~115-125°
C-N-C Bond Angle~120-125°

Note: This table presents typical values for a generic thioamide and is for illustrative purposes only. Actual calculated values for this compound would be specific to its full structure.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to have significant contributions from the thioamide group and the methoxy-substituted phenyl ring, both of which are electron-rich. The LUMO would likely be distributed over the aromatic system and the C=S bond. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Aromatic Thioamide

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: These values are hypothetical and serve to illustrate the concept. Specific calculations would be needed for this compound.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict spectroscopic data with a useful degree of accuracy, aiding in the structural elucidation and characterization of novel compounds.

For this compound, DFT calculations could be used to predict its infrared (IR) vibrational frequencies and its nuclear magnetic resonance (NMR) chemical shifts. The calculated IR spectrum would show characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H bending, which could be compared with experimental data.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often with DFT. The predicted shifts for the protons and carbons in the methoxyphenyl and ethanethioamide moieties would be valuable for assigning experimental spectra.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for understanding static electronic properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamics of a molecule over time. For a flexible molecule like this compound, which has rotational freedom around several single bonds, MD simulations can reveal the most stable conformations and the energy barriers between them.

An MD simulation would model the molecule in a simulated environment (e.g., a solvent box) and track the movements of its atoms over nanoseconds or longer. This allows for the study of intermolecular interactions, such as hydrogen bonding between the thioamide N-H group and solvent molecules, or stacking interactions between the phenyl rings of adjacent molecules.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the potential energy surface.

This involves identifying the structures and energies of reactants, products, any intermediates, and, crucially, the transition states that connect them. Locating a transition state and calculating its energy provides the activation energy for a reaction step, which is key to understanding the reaction's kinetics. For example, in the synthesis of thioamides, computational modeling can help to understand the role of different reagents and catalysts.

In Silico Screening and Molecular Design Approaches

In silico (computational) methods are widely used in the early stages of drug discovery and materials science to screen libraries of virtual compounds and to design new molecules with desired properties. Although no specific in silico screening studies have been published for this compound, its structural motifs—the thioamide and the methoxyphenyl group—are present in many biologically active compounds.

Should this compound be considered as a lead structure, computational approaches like molecular docking could be used to predict its binding affinity to a biological target (e.g., an enzyme active site). Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate structural features with biological activity, guiding the design of more potent or selective derivatives.

No Publicly Available Research Found for this compound in Specified Contexts

Despite a comprehensive search of publicly available scientific literature and databases, no specific research findings or data could be located for the chemical compound this compound within the advanced research contexts outlined in the user's request.

Extensive searches were conducted to find information regarding the role of this compound in sustainable agricultural chemical research, its applications in materials science, and its significance in advanced organic synthesis methodologies. However, these searches did not yield any relevant results for this specific compound.

The performed searches for this compound in relation to the following topics returned no pertinent information:

Sustainable Agricultural Chemical Research: No studies were found detailing its occurrence in natural plant degradation processes or its contributions to bio-based chemical development. While information exists for a related compound, (3-Methoxyphenyl)acetonitrile, which has been identified as a natural phytotoxin from meadowfoam, this is a chemically distinct molecule from the requested thioamide.

Materials Science and Functional Molecule Design: There is no available literature on the use of this compound as a precursor for novel materials or its role in the engineering of advanced organic and inorganic hybrid systems.

Advanced Organic Synthesis Methodologies: No specific synthetic methodologies or applications highlighting the significance of this compound were found in the searched literature.

It is important to note that while general information on thioamides and their synthesis or biological activities is available, this information is not specific to the 3-methoxy phenyl derivative requested. The scientific community has explored various related structures, but this compound itself does not appear to be a subject of published research in the specified areas of inquiry.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the current publicly accessible knowledge base. Further research on this specific compound would be required to address the topics outlined.

Advanced Research Contexts and Chemical Utility of N 3 Methoxyphenyl Ethanethioamide

Significance in Advanced Organic Synthesis Methodologies

Building Block for Complex Heterocyclic Architectures

The thioamide functionality within N-(3-Methoxyphenyl)ethanethioamide serves as a key reactive handle for the construction of various heterocyclic ring systems. Thioamides are well-established precursors for the synthesis of thiazoles, a class of sulfur and nitrogen-containing five-membered aromatic heterocycles. researchgate.netresearchgate.net The synthesis of thiazole (B1198619) derivatives is of significant interest due to their presence in numerous biologically active compounds and approved drugs. mdpi.comfabad.org.tr

The Hantzsch thiazole synthesis, a classical method, and its variations are often employed for this purpose. This typically involves the reaction of a thioamide with an α-haloketone. In the context of this compound, this would involve its reaction with a suitable α-haloketone to yield a 2,4-disubstituted thiazole. The methoxyphenyl group at the 3-position of the phenyl ring can influence the electronic properties and reactivity of the starting thioamide and the resulting heterocyclic product.

Furthermore, the thioamide group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with electron-deficient olefins, to form more complex, fused polyheterocyclic systems. mdpi.com These reactions, often proceeding through the in-situ generation of heteroaromatic N-ylides, provide access to a diverse range of N,S-polyheterocyclic derivatives which are prevalent in natural products and pharmaceuticals. mdpi.com The versatility of this compound as a building block is highlighted by its potential to be incorporated into various fused heterocyclic systems, including pyranothiazoles and thiazolopyranopyrimidines.

Development of New Synthetic Transformations and Reagents

The unique reactivity of the thioamide group in this compound makes it a valuable substrate for the development of novel synthetic methodologies. Thioamides can be converted to a variety of other functional groups, expanding their utility in organic synthesis. For instance, they can be transformed into their corresponding amides, nitriles, or amidines under specific reaction conditions.

Research in this area focuses on developing mild and efficient catalytic systems for these transformations. For example, the development of new reagents and catalysts for the direct conversion of thioamides to other functional groups without the need for harsh reagents or protecting groups is an active area of investigation. The methoxy (B1213986) substituent on the phenyl ring can also be a site for further chemical modification, allowing for the exploration of a wider chemical space.

The thioamide moiety can also influence the reactivity of adjacent functional groups. For instance, in appropriately designed molecules, the thioamide can direct C-H activation reactions, enabling the selective functionalization of otherwise unreactive C-H bonds. This approach is a powerful tool for the efficient construction of complex molecules from simple precursors.

Exploration as a Synthetic Scaffold for Targeted Molecular Design

The structural framework of this compound provides a versatile scaffold for the design and synthesis of molecules with specific biological targets. nih.gov The ability to readily synthesize a variety of heterocyclic derivatives from this starting material allows for the creation of compound libraries for high-throughput screening. researchgate.netmdpi.com

The methoxyphenyl group can be systematically modified to explore structure-activity relationships (SAR). The position and nature of substituents on the phenyl ring can significantly impact the biological activity of the resulting compounds. For example, the methoxy group can be replaced with other functional groups to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

The thiazole ring, which can be readily synthesized from this compound, is a prominent feature in many medicinally important compounds. fabad.org.trnih.gov By incorporating this thioamide into more complex structures, researchers can design molecules that target specific enzymes or receptors implicated in various diseases. The development of such targeted therapies is a major focus of modern medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for N-(3-Methoxyphenyl)ethanethioamide in laboratory settings?

  • Methodological Answer : A validated synthesis route involves the fermentation of glucosinolate-containing seed meals (e.g., Brassicaceae species) in the presence of 10 mM aqueous FeSO₄. This process generates this compound alongside nitriles and isothiocyanates, with yields correlating with herbicidal potency . For chemical synthesis, thioamide formation can be achieved via substitution reactions using ethanethioic acid derivatives and 3-methoxyaniline under controlled pH and temperature. Purification typically involves column chromatography (silica gel, methanol-dichloromethane gradients) and crystallization from dichloromethane/hexane mixtures .

Q. How should researchers approach the structural characterization of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
  • Spectroscopy : Use FTIR to identify thioamide C=S stretches (~1,200–1,050 cm⁻¹) and aromatic C–H bends. Confirm molecular weight via high-resolution mass spectrometry (HRMS) with ESI+ or EI ionization .
  • NMR : Assign signals using ¹H and ¹³C NMR (e.g., δ ~7.1–6.5 ppm for aromatic protons, δ ~55 ppm for methoxy groups) .
  • X-ray crystallography : For single-crystal analysis, use SHELXL for refinement. Resolve potential disorder (e.g., in substituent orientations) by refining isotropic displacement parameters for minor components .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Conduct herbicidal bioassays using Arabidopsis thaliana or Brassica napus seedlings. Measure inhibition of root elongation or chlorophyll degradation at varying concentrations (e.g., 0.1–100 µM). Correlate activity with isothiocyanate/nitrile co-products using HPLC-MS to quantify synergistic effects . For antimicrobial screening, use disk diffusion assays against E. coli or S. aureus with compound-loaded disks (10–50 µg/disk) .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the herbicidal mechanism of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Studies : Test inhibition of myrosinase (the enzyme hydrolyzing glucosinolates) using spectrophotometric assays with sinigrin as a substrate. Monitor thiocyanate ion release at 460 nm .
  • Metabolic Profiling : Apply LC-MS-based metabolomics to identify disrupted pathways in treated plants (e.g., glutathione metabolism or ROS accumulation).
  • Molecular Docking : Model interactions with putative targets (e.g., plant acetolactate synthase) using AutoDock Vina. Validate with site-directed mutagenesis .

Q. How can crystallographic disorder be addressed when determining the structure of this compound derivatives?

  • Methodological Answer :
  • Disorder Modeling : In SHELXL, split disordered moieties (e.g., thioamide groups) into major/minor components (occupancy ~90:10). Refine isotropically with geometric restraints to prevent overparameterization .
  • Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H⋯S=C hydrogen bonds) to explain preferential conformations. Use Mercury software to visualize packing motifs .

Q. How do electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Substituent Effects : The 3-methoxy group is electron-donating, activating the phenyl ring for electrophilic substitution at the para position. Quantify using Hammett σ values (σₘ = +0.12 for methoxy).
  • Kinetic Studies : Compare reaction rates with/without electron-withdrawing groups (e.g., nitro derivatives) in SNAr reactions. Monitor intermediates via in situ IR spectroscopy .

Q. What computational methods are recommended for predicting the bioactivity of this compound analogs?

  • Methodological Answer :
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps. Use Random Forest or SVM algorithms on datasets from PubChem BioAssay .
  • MD Simulations : Simulate binding to TRPV1 receptors (a reported target for analogs) using GROMACS. Analyze binding free energy with MM-PBSA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.